Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl chloroformate to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential insecticidal and herbicidal activities.
Mechanism of Action
The mechanism of action of Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide
Uniqueness
Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the thiadiazole ring with the carbamate group enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H10ClN3O2S |
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Molecular Weight |
283.73 g/mol |
IUPAC Name |
methyl N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-17-11(16)13-10-15-14-9(18-10)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,15,16) |
InChI Key |
NCQWBXCRHFEHHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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